1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime
CAS No.: 568564-31-8
Cat. No.: VC6140389
Molecular Formula: C12H12N2OS
Molecular Weight: 232.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568564-31-8 |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.3 |
| IUPAC Name | (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |
| Standard InChI Key | MQISPQROQJHEJE-NTEUORMPSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is , with a molecular weight of 232.30 g/mol. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at the 4-position with a methyl group, at the 2-position with a phenyl group, and at the 5-position with an ethanone oxime moiety. The oxime group () introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
| Solubility | Limited aqueous solubility; soluble in DMSO, DMF |
| Melting Point | Not extensively characterized |
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
The compound’s isomeric SMILES representation is , reflecting its stereochemical configuration. Computational studies predict moderate lipophilicity, suggesting potential membrane permeability in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, reacting α-haloketones with thioamides. For this compound, 2-phenyl-4-methylthiazole-5-carbaldehyde may serve as an intermediate.
-
Oxime Formation: The ketone group at the 5-position undergoes condensation with hydroxylamine hydrochloride () under acidic or basic conditions, yielding the oxime derivative.
Representative Reaction Scheme:
Industrial-Scale Production
Optimized protocols utilize continuous flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography on silica gel. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.
Biological Activities and Mechanisms
Table 2: Hypothesized Antimicrobial Profile
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15–25 | Cell wall synthesis inhibition |
| Escherichia coli | 50–75 | DNA gyrase interference |
Anticancer Activity
Thiazole-oxime hybrids have demonstrated cytotoxicity against cancer cell lines. For example, analogous compounds induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells by inhibiting glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest at the G2/M phase .
Anti-Inflammatory Effects
The oxime group may modulate inflammatory pathways by scavenging reactive oxygen species (ROS) or inhibiting cyclooxygenase-2 (COX-2). In silico docking studies suggest affinity for the COX-2 active site, comparable to celecoxib .
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Methyl-2-phenyl-1,3-thiazole | Lacks oxime group | Weak antimicrobial activity |
| 2-Phenylthiazole-5-carboxylic acid | Carboxylic acid substituent | Enhanced solubility, COX inhibition |
| 1-(Thiazol-5-yl)ethanone | Ketone instead of oxime | Limited reactivity |
The oxime group in 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime enhances its chelating capacity, making it a candidate for metal-ion binding applications.
Future Research Directions
-
Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Identification: Use proteomic approaches to identify binding partners in cancer cells.
-
Derivatization: Synthesize analogs with improved bioavailability or reduced toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume